1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride is a heterocyclic compound that combines a piperidine ring with a pyrrolidinone structure, making it a significant focus in medicinal chemistry and organic synthesis. It is recognized for its potential therapeutic applications and serves as a versatile building block in the synthesis of various bioactive molecules.
This compound is synthesized from commercially available precursors, particularly through methods involving piperidine derivatives. Its hydrochloride form is often utilized to enhance solubility and stability in various chemical reactions and biological assays.
1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride belongs to the class of piperidine derivatives and is classified as a heterocyclic organic compound. Its unique structural features contribute to its reactivity and biological activity, making it relevant in pharmaceutical research.
The synthesis of 1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride typically involves several key steps:
Common reagents used in the synthesis include sodium hydride for deprotonation and various coupling agents such as hydroxybenzotriazole and N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate for activating carboxylic acids during coupling reactions. The process may also involve oxidation and reduction steps to achieve the desired functional groups.
The molecular formula for 1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride is , with a molecular weight of approximately 220.69 g/mol. The compound features both a piperidine ring and a pyrrolidinone moiety, contributing to its biological activity.
1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride can undergo various chemical transformations, including:
The choice of reagents and conditions significantly influences the yield and purity of the products formed from these reactions. For example, oxidation reactions typically require careful control of reaction conditions to prevent overoxidation.
The mechanism of action for 1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride involves its interaction with specific biological targets, such as receptors or enzymes. The binding affinity and selectivity towards these targets can modulate their activity, potentially leading to therapeutic effects. Further studies are needed to elucidate the precise pathways involved in its action.
The physical properties include:
Key chemical properties include:
1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride has several scientific applications:
Catalytic hydrogenation enables efficient saturation of pyridine precursors to form the piperidine ring, a critical step in constructing 1-(piperidin-4-yl)pyrrolidin-2-one derivatives. Pd/C-catalyzed hydrogenation (5–10 bar H₂) of tetrahydropyridine intermediates achieves near-quantitative conversion to piperidine systems at 50–80°C, with reaction times under 12 hours. This method benefits from chemoselectivity, preserving the pyrrolidinone lactam ring during reduction [5]. Alternatively, reductive amination of 4-piperidone with γ-aminobutyraldehyde derivatives under PtO₂ or Raney Ni catalysis (2–5 bar H₂) constructs the core in a single step, yielding 72–89% of the target scaffold after hydrochloride salt formation [3] [5]. Key parameters influencing yield include:
Table 1: Optimization of Catalytic Hydrogenation Conditions
Catalyst | Pressure (bar) | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Pd/C (10%) | 5 | 60 | 8 | 95 |
PtO₂ | 3 | 70 | 10 | 89 |
Raney Ni | 10 | 80 | 6 | 92 |
Microwave-assisted hydrogenation (100°C, 2 hours) further enhances reaction kinetics, improving yields by 15–20% compared to conventional methods [3]. Post-hydrogenation, acid-mediated cyclization of linear precursors generates the pyrrolidinone ring, with HCl/ethanol facilitating concurrent salt formation [5].
Heterocyclic condensation leverages amide coupling and nucleophilic ring closure to assemble the bifunctional scaffold. HBTU/HOBt-mediated coupling between N-Boc-piperidine-4-carboxylic acid and 4-aminobutyric acid derivatives yields linear precursors (75–82% efficiency), followed by acidic deprotection (TFA/DCM) and thermally driven lactamization (refluxing toluene) to form the pyrrolidinone ring [2]. Alternatively, carbodiimide-mediated cyclization (DCC, NHS) converts 4-(4-aminobutyl)piperidine-1-carboxylates into pyrrolidin-2-ones under mild conditions (0°C to 25°C), preventing epimerization at chiral centers [5].
For benzo-fused analogs, condensation of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one with acryloyl chlorides generates hybrid scaffolds via CDI-activated amidation (CH₂Cl₂, 25°C), achieving 68–85% yields [2]. Microwave-assisted cyclocondensation (150°C, 20 min) significantly accelerates pyrrolidinone formation, reducing side-product generation by 30% [5].
Table 2: Condensation Strategies for Core Assembly
Method | Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
HBTU/HOBt activation | HBTU | DMF | 25 | 82 |
Carbodiimide-mediated | DCC/NHS | CH₂Cl₂ | 0 → 25 | 78 |
CDI amidation | CDI | CH₂Cl₂ | 25 | 85 |
Microwave cyclization | None | Solvent-free | 150 | 90 |
Late-stage functionalization diversifies the core structure through reactions at the piperidine nitrogen or pyrrolidinone carbonyl. N-Alkylation of 1-(piperidin-4-yl)pyrrolidin-2-one with alkyl halides (e.g., 2-chlorobenzyl bromide) under mild base (K₂CO₃, TEA) in acetonitrile (60°C, 6 h) achieves >90% conversion to N-substituted derivatives [5] . Suzuki-Miyaura cross-coupling of bromoaryl-functionalized precursors (e.g., 4-bromophenyl derivatives) with arylboronic acids uses Pd(PPh₃)₄/Na₂CO₃ in toluene/ethanol (90°C, 16 h), yielding biaryl analogs (50–79%) for structure-activity studies [8].
Electrophilic amidation at the C3 position of pyrrolidinone employs LDA-mediated enolate formation (–78°C, THF), followed by addition of aryl isocyanates to afford C3-carbamoyl derivatives (65–72%). Meanwhile, reductive amination of the piperidine nitrogen with aldehydes (NaBH₃CN, MeOH) installs alkyl/arylalkyl groups (80–88%) without lactam ring degradation [5] [8].
Stereocontrol at C3/C4 of the pyrrolidinone or C2/C3 of the piperidine ring employs chiral auxiliaries and asymmetric catalysis. Evans oxazolidinone-directed alkylation of pyrrolidin-2-one-4-carboxylates installs C4 alkyl groups with >95% de, and auxiliary removal yields enantiopure trans-4-substituted building blocks for piperidine coupling [3] [7]. Catalytic asymmetric hydrogenation of Δ³-pyrrolin-2-one precursors using Ir-(S)-BINAP complexes achieves 92% ee for (R)-configured products, while Ru-BINAP catalysis affords the (S)-enantiomer (88% ee) [5].
For cis-3,4-disubstituted pyrrolidinones, diastereoselective hydroxylation with OsO₄/NMO (acetone/H₂O) preferentially forms the cis-diol (dr 8:1) due to steric bias from the piperidine substituent. Resolution of racemates via chiral HPLC (Chiralpak AD-H column) isolates enantiomers with >99% ee for biological evaluation [3] [7].
Table 3: Stereochemical Outcomes in Key Syntheses
Method | Chiral Source | Product Configuration | dr/ee (%) |
---|---|---|---|
Evans alkylation | (R)-4-Phenyloxazolidinone | trans-3,4-disubstituted | de >95 |
Ir-(S)-BINAP hydrogenation | (S)-BINAP | (R)-3-substituted | ee 92 |
OsO₄/NMO dihydroxylation | None (stereoselective) | cis-3,4-diol | dr 8:1 |
Ru-(R)-DM-SEGPHOS hydrogenation | (R)-DM-SEGPHOS | (S)-3-substituted | ee 96 |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7